molecular formula C19H28O B12285204 Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one

Cat. No.: B12285204
M. Wt: 272.4 g/mol
InChI Key: MRIBYIXPXKWKLX-UHFFFAOYSA-N
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Description

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to the family of polycyclic hydrocarbons, which are known for their high density, moderate strain energy, and great stability. These properties make them of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one undergoes various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one exerts its effects is primarily through its interaction with molecular targets and pathways. Its rigid and stable structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its derivatives have shown significant anti-apoptotic activity, which could be beneficial in neuroprotective applications .

Comparison with Similar Compounds

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one can be compared with other polycyclic hydrocarbons such as:

    Adamantane: Known for its use in antiviral drugs and as a building block in organic synthesis.

    Pentacyclo[5.4.1.02,6.03,10.05,9]undecane:

The uniqueness of this compound lies in its larger and more complex cage structure, which provides distinct chemical and physical properties compared to smaller polycyclic hydrocarbons .

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one

InChI

InChI=1S/C19H28O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h11-18H,1-10H2

InChI Key

MRIBYIXPXKWKLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3C4C2CCC5C4C(C3=O)CCC5

Origin of Product

United States

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